Chemical structure of phenolphthalein glucuronic acid sodium salt
Chemical structure of phenolphthalein glucuronic acid sodium salt
Technical Monograph: Phenolphthalein -D-Glucuronide Sodium Salt
Advanced Substrate Analysis for -Glucuronidase Quantification[1]
Executive Summary
Phenolphthalein
Chemical Architecture & Identity
The molecule consists of a phenolphthalein core conjugated to a glucuronic acid moiety via a
Physicochemical Constants
| Property | Specification |
| IUPAC Name | Sodium (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-[1-(4-hydroxyphenyl)-3-oxo-2-benzofuran-1-yl]phenoxy]oxane-2-carboxylate |
| Common Name | Phenolphthalein Glucuronide Sodium Salt |
| CAS Number | 6820-54-8 (Sodium Salt); 15265-26-6 (Free Acid) |
| Molecular Formula | |
| Molecular Weight | 516.43 g/mol |
| Solubility | Soluble in water (up to ~50 mg/mL); slightly soluble in ethanol |
| Appearance | White to off-white powder |
| Stability | Hygroscopic; store at -20°C. Spontaneous hydrolysis occurs at high pH (>8.[1][2][3][4]0) over time. |
Structural Logic
The utility of PhP-G relies on the "masking" of the phenolphthalein chromophore.[1] In its conjugated state, the phenolic hydroxyl group—essential for the resonance stabilization of the pink quinoid form—is blocked by the glucuronic acid.
-
State A (Substrate): Colorless at all pH levels.[1]
-
State B (Aglycone): Free phenolphthalein.[1] Colorless at acidic/neutral pH; Pink at pH > 8.2.[1]
Mechanistic Utility
The assay utilizes a "Stop-and-Read" mechanism.[1] Unlike p-nitrophenyl glucuronide (pNPG), which releases a yellow chromophore detectable near neutral pH, PhP-G requires a biphasic pH protocol.[1]
The Reaction Pathway
-
Enzymatic Phase (Acidic/Neutral): The enzyme hydrolyzes the
-glycosidic bond.[1] -
Termination Phase (Alkaline): A high-pH stop solution denatures the enzyme and ionizes the released phenolphthalein.[1]
Figure 1: Biphasic reaction mechanism. Hydrolysis occurs at physiological pH, but detection requires alkaline shift.
Validated Experimental Protocol
Objective: Quantification of
Reagents Preparation
-
Buffer A (Acetate Buffer, pH 4.5): 0.1 M Sodium Acetate.[1][5] Adjust pH with Acetic Acid.[1][5][6] Note: For E. coli derived enzymes, use Phosphate Buffer pH 6.8.
-
Reagent B (Substrate Solution): 1.2 mM Phenolphthalein Glucuronide.[1] Dissolve 6.2 mg of PhP-G Sodium Salt in 10 mL of water. Prepare fresh.
-
Reagent C (Stop Solution): 0.2 M Glycine Buffer, pH 10.4. Dissolve glycine in water and adjust pH with 10N NaOH. Critical: pH must be >10.0 to ensure full color development.
Assay Workflow
| Step | Action | Critical Technical Note |
| 1. Equilibration | Pipette 0.8 mL Buffer A + 0.1 mL Reagent B into tubes. Incubate at 37°C for 5 min. | Ensures reaction kinetics start at correct temp. |
| 2. Initiation | Add 0.1 mL Enzyme Solution. Mix by inversion. | Record exact start time ( |
| 3. Incubation | Incubate at 37°C for exactly 30 minutes. | Keep strictly controlled. |
| 4. Termination | Add 5.0 mL Reagent C (Stop Solution) . | Immediately raises pH to >10, stopping enzyme and developing color.[1] |
| 5. Measurement | Read Absorbance at 540 nm (green filter). | Zero against a reagent blank (Buffer + Substrate + Stop Sol).[1] |
Workflow Diagram
Figure 2: Step-by-step assay flowchart emphasizing the critical stop/development step.
Comparative Analysis & Troubleshooting
Substrate Comparison
| Feature | Phenolphthalein Glucuronide | p-Nitrophenyl Glucuronide (pNPG) | 4-MUG (Fluorogenic) |
| Detection | Colorimetric (540 nm) | Colorimetric (405 nm) | Fluorometric (Ex365/Em455) |
| Sensitivity | Moderate | High | Ultra-High |
| Protocol | Endpoint Only (Requires pH shift) | Kinetic (Continuous) or Endpoint | Kinetic or Endpoint |
| Interference | Low (few biologicals pink at pH 10) | High (yellow serum interference) | Low |
Common Failure Modes
-
No Color Development: usually caused by Stop Solution pH drift .[1] If the final mixture pH is < 8.2, phenolphthalein remains colorless (lactone form).[1] Ensure Stop Solution is pH 10.4+.[1][5]
-
High Background: Spontaneous hydrolysis.[1] PhP-G is unstable in alkaline conditions during storage.[1] Ensure substrate stock is stored frozen and at neutral/slightly acidic pH.[1]
-
Precipitation: The sodium salt is soluble, but the free acid (formed if buffer is too acidic and concentration is high) is less soluble.[1] Maintain recommended concentrations.
References
-
Sigma-Aldrich.Phenolphthalein
-D-glucuronide sodium salt Product Specification & Datasheet. Retrieved from [1] - -glucuronidase activity in human serum. Journal of Biological Chemistry.
-
Worthington Biochemical. Glucuronidase, Beta - Assay Protocol. Retrieved from [1]
-
PubChem. Phenolphthalein Glucuronide, Sodium Salt (Compound Summary). National Library of Medicine.[1] Retrieved from [1][3]
-
Szasz, G. (1967).[1][7] Comparison between p-nitrophenyl glucuronide and phenolphthalein glucuronide as substrates in the assay of beta-glucuronidase. Clinical Chemistry. Retrieved from
Sources
- 1. Phenolphthalein Glucuronide | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. β-glucuronidase substrate, chromogenic, ≥90% (TLC), powder | Sigma-Aldrich [sigmaaldrich.com]
- 3. Phenolphthalein Glucuronide, Sodium Salt | C26H21NaO10 | CID 23708193 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Phenolphthalein Glucuronide, Sodium Salt | CAS 6820-54-8 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 5. Glucuronidase, Beta - Assay | Worthington Biochemical [worthington-biochem.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Comparison between p-nitrophenyl glucuronide and phenolphthalein glucuronide as substrates in the assay of beta-glucuronidase - PubMed [pubmed.ncbi.nlm.nih.gov]
